molecular formula C25H28ClNO3 B12960317 (1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride

(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride

Cat. No.: B12960317
M. Wt: 425.9 g/mol
InChI Key: XBTSRMMMSIFBLE-FEINMWSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzylamino group and a dihydrobenzo[b][1,4]dioxin moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through a cyclization reaction involving appropriate phenolic and epoxide precursors under acidic or basic conditions.

    Introduction of the Dibenzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with dibenzylamine.

    Formation of the Propan-1-ol Backbone: This can be achieved through a Grignard reaction or other suitable organometallic reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the dibenzylamino group with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can regenerate alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Properties

Molecular Formula

C25H28ClNO3

Molecular Weight

425.9 g/mol

IUPAC Name

(1R,2S)-2-(dibenzylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C25H27NO3.ClH/c1-19(25(27)22-12-13-23-24(16-22)29-15-14-28-23)26(17-20-8-4-2-5-9-20)18-21-10-6-3-7-11-21;/h2-13,16,19,25,27H,14-15,17-18H2,1H3;1H/t19-,25-;/m0./s1

InChI Key

XBTSRMMMSIFBLE-FEINMWSASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)O)N(CC3=CC=CC=C3)CC4=CC=CC=C4.Cl

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)O)N(CC3=CC=CC=C3)CC4=CC=CC=C4.Cl

Origin of Product

United States

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